2-(2,2-Dimethylcyclopropyl)acetic acid
Overview
Description
2-(2,2-Dimethylcyclopropyl)acetic acid: is an organic compound with the molecular formula C7H12O2 It features a cyclopropane ring substituted with two methyl groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylcyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with appropriate reagents to introduce the acetic acid functionality.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethylcyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,2-Dimethylcyclopropyl)acetic acid has several applications in scientific research:
Chemistry: The compound is used to study the reactivity of cyclopropane rings and their influence on chemical transformations.
Biology: It can be used as a probe to investigate biological pathways involving cyclopropane-containing compounds.
Industry: Used in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylcyclopropyl)acetic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring can undergo ring-opening reactions, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for studying various chemical and biological processes.
Comparison with Similar Compounds
Cyclopropaneacetic acid: Lacks the dimethyl substitution on the cyclopropane ring.
2-(2-Methylcyclopropyl)acetic acid: Contains only one methyl group on the cyclopropane ring.
Cyclopropylacetic acid: The simplest form without any methyl substitution.
Uniqueness: 2-(2,2-Dimethylcyclopropyl)acetic acid is unique due to the presence of two methyl groups on the cyclopropane ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,2-dimethylcyclopropyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)4-5(7)3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUARBOQJAZFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68258-20-8 | |
Record name | 2-(2,2-dimethylcyclopropyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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